8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one

Catalog No.
S15366732
CAS No.
M.F
C8H4BrClN2O
M. Wt
259.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one

Product Name

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one

IUPAC Name

8-bromo-2-chloro-6H-1,6-naphthyridin-7-one

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

InChI

InChI=1S/C8H4BrClN2O/c9-6-7-4(3-11-8(6)13)1-2-5(10)12-7/h1-3H,(H,11,13)

InChI Key

GCPYESVMTLMZGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C(=O)NC=C21)Br)Cl

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique bromine and chlorine substitutions on the naphthyridine ring. This compound features a naphthyridinone structure, which includes a carbonyl group adjacent to the nitrogen atom in the heterocyclic ring system. Its molecular formula is C8H5BrClN2OC_8H_5BrClN_2O and it has a molar mass of approximately 232.49 g/mol. The presence of halogen substituents often influences the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of naphthyridine oxides or other oxidized derivatives.
  • Reduction: Reduction reactions may be performed to convert the bromine or chlorine substituents into other functional groups or to reduce the carbonyl group.
  • Substitution: The halogen atoms can be substituted with nucleophiles such as amines, thiols, or other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate and chromium trioxide.
  • Reducing agents: Lithium aluminum hydride and sodium borohydride.
  • Nucleophiles: Sodium azide and thiourea for substitution reactions.

The biological activity of 8-bromo-2-chloro-1,6-naphthyridin-7(6H)-one has been investigated in various studies. Compounds with similar naphthyridine structures have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. Specifically, studies have indicated that naphthyridinones can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The halogen substitutions may enhance the lipophilicity and bioavailability of the compound, contributing to its pharmacological properties.

The synthesis of 8-bromo-2-chloro-1,6-naphthyridin-7(6H)-one typically involves several steps:

  • Bromination: The initial step often involves brominating a suitable precursor compound such as 2-chloro-1,6-naphthyridin-7(6H)-one using bromine or N-bromosuccinimide in an appropriate solvent like dimethyl sulfoxide.
  • Chlorination: The introduction of the chlorine atom can be achieved through chlorination reactions using reagents such as phosphorus oxychloride or thionyl chloride.
  • Cyclization: If starting from simpler precursors, cyclization can occur under acidic or basic conditions to form the naphthyridine core.

Industrial production methods may involve continuous flow reactors or electrochemical methods to optimize yield and minimize waste.

8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it may serve as a lead compound for developing new pharmaceuticals targeting infectious diseases or cancer.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may allow for applications in developing novel materials with specific electronic or optical characteristics.

Studies on similar compounds have indicated that 8-bromo-2-chloro-1,6-naphthyridin-7(6H)-one may interact with various biological targets. For instance, research has shown that naphthyridine derivatives can inhibit certain enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating the therapeutic potential of this compound and designing derivatives with improved efficacy and selectivity.

Several compounds are structurally similar to 8-bromo-2-chloro-1,6-naphthyridin-7(6H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-Chloro-2-bromo-naphthyridinoneContains both chlorine and brominePotentially different reactivity due to substitution
3-Bromo-1,6-naphthyridin-5(6H)-oneBromination at a different positionDifferent biological activity profile
2-Chloro-5-bromo-naphthyridinoneSimilar halogen substitutionsVariations in solubility and reactivity
4-Bromo-1,6-naphthyridinoneBromination at another positionUnique pharmacological properties

The uniqueness of 8-bromo-2-chloro-1,6-naphthyridin-7(6H)-one lies in its specific substitution pattern on the naphthyridine ring, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it an interesting candidate for further research in medicinal chemistry and related fields.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.91955 g/mol

Monoisotopic Mass

257.91955 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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